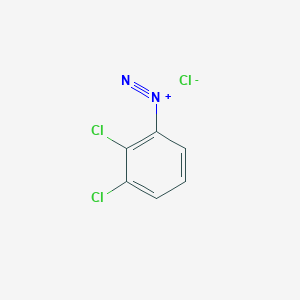

2,3-Dichlorobenzene-1-diazonium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

73260-77-2 |

|---|---|

Molecular Formula |

C6H3Cl3N2 |

Molecular Weight |

209.5 g/mol |

IUPAC Name |

2,3-dichlorobenzenediazonium;chloride |

InChI |

InChI=1S/C6H3Cl2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3H;1H/q+1;/p-1 |

InChI Key |

VUDNHODBDSGSTB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[N+]#N.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichlorobenzene 1 Diazonium Chloride

Conventional Diazotization of Substituted Anilines (e.g., 2,3-dichloroaniline)

The traditional and most widely practiced method for synthesizing 2,3-Dichlorobenzene-1-diazonium (B14341836) chloride is through the diazotization of 2,3-dichloroaniline (B127971) in a batch reactor. smolecule.comprepchem.com This process involves treating the substituted aniline (B41778) with a nitrosating agent in an acidic medium.

A typical procedure involves dissolving 2,3-dichloroaniline in a mixture of acetic acid and concentrated hydrochloric acid. prepchem.com The diazotization is then carried out by the addition of sodium nitrite (B80452), usually dissolved in water. prepchem.com

A key aspect of conventional diazotization is the in-situ generation of nitrous acid (HNO₂). organic-chemistry.org Nitrous acid itself is unstable and is therefore prepared within the reaction mixture by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). byjus.comjove.com

The reaction mechanism proceeds with the protonation of nitrous acid by the strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). jove.comwvu.educhemicalnote.com This nitrosonium ion is the key reactive species that attacks the nucleophilic nitrogen atom of the primary aromatic amine, 2,3-dichloroaniline in this case. jove.commasterorganicchemistry.com The subsequent steps involve a series of proton transfers and the eventual elimination of water to form the stable aryl diazonium ion. byjus.commasterorganicchemistry.com

Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl. chemicalnote.com

Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺. wvu.educhemicalnote.com

Attack by the Amine: The aromatic amine attacks the nitrosonium ion. masterorganicchemistry.com

Proton Transfer and Dehydration: A series of proton transfers and the elimination of water lead to the formation of the diazonium salt. chemicalnote.commasterorganicchemistry.com

Successful and safe diazotization in a batch process hinges on the strict control of several critical parameters, most notably temperature and the acidity of the reaction medium.

Temperature: Diazotization reactions are typically conducted at low temperatures, generally between 0°C and 5°C. prepchem.comaskfilo.com This is crucial because aryl diazonium salts, including 2,3-Dichlorobenzene-1-diazonium chloride, are thermally unstable and can decompose, sometimes explosively, at higher temperatures. askfilo.commaxapress.comstackexchange.com Maintaining a low temperature prevents the decomposition of the diazonium salt, minimizes unwanted side reactions, and helps to control the reaction rate. askfilo.com An ice bath is commonly used to maintain this temperature range. stackexchange.com

Acidic Conditions: The reaction requires a strongly acidic medium. The acid serves multiple purposes: it facilitates the in-situ generation of nitrous acid from sodium nitrite, it is essential for the formation of the active electrophile, the nitrosonium ion, and it prevents the newly formed diazonium salt from coupling with the unreacted primary amine, which can occur under less acidic or neutral conditions. masterorganicchemistry.com The choice and concentration of the acid can significantly impact the reaction's outcome.

| Parameter | Optimal Range/Condition | Rationale |

| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt, controls reaction rate, and minimizes side reactions. askfilo.commaxapress.com |

| Acidity (pH) | Strongly Acidic (pH < 3) | Promotes the formation of the nitrosonium ion (NO⁺) and prevents unwanted azo coupling side reactions. |

| Reagent Addition | Controlled/Slow | Manages the exothermic nature of the reaction and prevents localized temperature increases. |

Non-Traditional Diazotization Approaches for Controlled Generation

While conventional batch diazotization is effective, concerns over the stability of diazonium salts and the need for precise control have led to the development of non-traditional approaches. These methods aim for a more controlled generation of the diazonium species, often under milder conditions.

An alternative to the in-situ generation of nitrous acid from sodium nitrite and strong acid is the use of organic nitrites, such as isoamyl nitrite. This approach can be advantageous in certain contexts, particularly when the reaction needs to be carried out under non-aqueous or less acidic conditions. Organic nitrites can act as a source of the nitrosonium ion, facilitating the diazotization process.

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes, leading to the exploration of "green solvents" for diazotization reactions. researchgate.netresearchgate.net

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netijbsac.org They can serve as both the solvent and, in some cases, the catalyst for chemical reactions. researchgate.net The use of ionic liquids in diazotization can offer advantages in terms of reaction rate, selectivity, and ease of product separation. researchgate.net Their tunable properties allow for the design of task-specific ionic liquids that can optimize the diazotization process. researchgate.net

Supercritical CO₂/H₂O Systems: Supercritical carbon dioxide (scCO₂) is another green solvent alternative. It is non-toxic, non-flammable, and readily available. Diazotization reactions have been explored in biphasic systems of scCO₂ and water. This approach can facilitate mass transfer and product separation, offering a more sustainable alternative to traditional organic solvents.

Continuous Flow Chemistry for Scalable and Controlled Diazotization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of hazardous and unstable intermediates like diazonium salts. nih.govresearchgate.net In a flow reactor, small volumes of reactants are continuously mixed and reacted in a well-controlled environment, offering significant advantages over traditional batch processing. nih.gov

Key benefits of continuous flow diazotization include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous diazonium salt present at any given time, significantly reducing the risk of thermal runaway and explosion. nih.govpharmablock.com

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat transfer, enabling precise temperature control which is critical for the stability of the diazonium salt. nih.gov

Improved Mixing and Reaction Control: Flow reactors provide superior mixing, leading to more consistent reaction conditions and higher yields. rsc.org

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. Instead of increasing the reactor size, the system can be run for a longer duration or multiple reactors can be operated in parallel. researchgate.net

Integration of a subsequent reaction: The in-situ generated diazonium salt can be immediately used in a subsequent reaction step, minimizing its decomposition. nih.gov

Studies have shown that the diazotization of anilines in continuous flow reactors can be optimized by controlling parameters such as residence time, temperature, and reagent stoichiometry. nih.govrsc.org This approach allows for the safe, efficient, and scalable production of this compound for subsequent synthetic applications. pharmablock.com

Advantages of Flow Processes for Reactive Intermediates

The synthesis of diazonium salts, such as this compound, involves the handling of highly reactive and potentially unstable intermediates. Traditional batch processing of these compounds presents significant safety and operational challenges. Continuous flow chemistry has emerged as a superior methodology for the synthesis of such reactive intermediates, offering a range of advantages that address the limitations of batch production.

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors where the reaction occurs. This approach provides precise control over reaction parameters, leading to enhanced safety, improved product quality, and greater efficiency. The inherent design of flow reactors, characterized by a high surface-area-to-volume ratio, facilitates superior heat and mass transfer compared to batch reactors.

Enhanced Safety: The primary advantage of employing flow processes for the synthesis of diazonium salts is the significant improvement in safety. Diazonium salts are known for their thermal instability and can decompose exothermically, posing a risk of explosion in large-scale batch production. In a continuous flow setup, only small quantities of the reactive intermediate are generated and consumed at any given moment, minimizing the potential hazard. This "just-in-time" generation and consumption prevent the accumulation of large amounts of hazardous material.

Precise Temperature Control: The diazotization reaction is highly exothermic and requires strict temperature control, typically being carried out at low temperatures (0-5 °C) to prevent the degradation of the diazonium salt. The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat exchange, enabling precise and uniform temperature control throughout the reaction mixture. This minimizes the formation of hotspots and reduces the likelihood of side reactions and decomposition, leading to a purer product.

Improved Mass Transfer and Mixing: Efficient mixing is crucial for the rapid and uniform reaction of the amine with the diazotizing agent. Flow reactors, particularly microreactors, provide excellent mixing through diffusion and convection over short distances. This rapid mixing ensures that the reagents are consumed quickly and uniformly, which can lead to higher yields and reduced reaction times compared to the often heterogeneous mixing in large batch reactors.

Increased Yield and Purity: The combination of precise temperature control, efficient mixing, and short residence times in a continuous flow system often results in higher product yields and improved purity. The reduction of side reactions and decomposition pathways, which are more prevalent in batch processing due to longer reaction times and less uniform conditions, contributes significantly to a cleaner product profile.

Scalability and Reproducibility: Scaling up a chemical process from the laboratory to industrial production can be a complex and challenging endeavor in batch chemistry. Flow chemistry offers a more straightforward path to scale-up. Instead of increasing the reactor volume, the production rate can be increased by running the flow process for a longer duration or by operating multiple reactors in parallel ("numbering-up"). This approach ensures that the optimized reaction conditions remain consistent, leading to high reproducibility between different scales of production.

The table below illustrates a comparative analysis of key performance indicators for the synthesis of a generic aryl diazonium salt, highlighting the typical advantages of a continuous flow process over a traditional batch process.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |

| Temperature Control | Difficult, potential for hotspots | Excellent, uniform temperature profile |

| Mixing | Inefficient, heterogeneous | Highly efficient, rapid mixing |

| Safety | Risk of thermal runaway and accumulation of hazardous intermediates | Intrinsically safer, minimal accumulation of reactive species |

| Yield | Variable, often lower | Consistently higher |

| Purity | Often requires extensive purification | Higher purity, fewer byproducts |

| Scalability | Complex, requires re-optimization | Straightforward (scaling-out/numbering-up) |

Detailed research findings on the application of flow chemistry to the synthesis of various diazonium salts have consistently demonstrated these advantages. For instance, studies on the continuous diazotization of anilines have reported significant reductions in reaction times and improvements in yield and safety profiles. While specific data for this compound in flow systems is not extensively published, the principles and observed benefits are widely applicable to this and other similar reactive intermediates. The adoption of flow methodologies represents a significant advancement in the safe and efficient production of these valuable chemical building blocks.

Reactivity Profiles and Mechanistic Pathways of 2,3 Dichlorobenzene 1 Diazonium Chloride Transformations

Deamination Reactions via Nitrogen Extrusion

Deamination reactions are characteristic of aryl diazonium salts and provide a versatile method for introducing a wide array of functional groups onto the aromatic ring that are often difficult to install through direct substitution methods. vedantu.comquora.com The loss of the diazonium group as nitrogen gas is the driving force for these reactions, which can be broadly categorized into nucleophilic and radical-mediated pathways. byjus.com

One major pathway for the substitution of the diazonium group is nucleophilic aromatic substitution. Unlike typical S_N_Ar (addition-elimination) reactions that require strong electron-withdrawing groups to activate the ring, substitutions on diazonium salts can proceed through a distinct mechanism involving highly reactive intermediates. chemeurope.comlibretexts.org

In the absence of a reducing agent or catalyst, 2,3-Dichlorobenzene-1-diazonium (B14341836) chloride can undergo heterolytic cleavage of the C-N bond, leading to the formation of a 2,3-dichlorophenyl cation and nitrogen gas. This process is analogous to an S_N_1 reaction mechanism. libretexts.orgmdpi.com

The aryl cation is a high-energy, exceptionally reactive, and unstable intermediate. coconote.app Its formation is often the rate-determining step in the reaction sequence. Due to its extreme reactivity, the 2,3-dichlorophenyl cation will react indiscriminately and rapidly with any available nucleophile in its immediate vicinity. mdpi.com For instance, in an aqueous solution, the cation is readily trapped by water molecules to form 2,3-dichlorophenol (B42519). wikipedia.orgscienceinfo.com The low selectivity of aryl cations towards competing nucleophiles is a hallmark of this mechanistic pathway. mdpi.com

The synthetic utility of 2,3-Dichlorobenzene-1-diazonium chloride lies in its ability to be converted into a variety of 1,2,3-trisubstituted benzene (B151609) derivatives through reaction with different nucleophiles. The diazonium group can be readily displaced by a range of ligands. byjus.comorganic-chemistry.org

Displacement by Hydroxyl (-OH): When an aqueous solution of this compound is warmed, the diazonium group is replaced by a hydroxyl group, yielding 2,3-dichlorophenol. byjus.comscienceinfo.com This reaction proceeds through the formation of the aryl cation intermediate, which is subsequently attacked by water.

Displacement by Halides (-Cl, -Br, -I): While the introduction of a third chloro group can be achieved using copper(I) chloride (see Sandmeyer reaction below), the introduction of an iodo group is particularly straightforward. Treating the diazonium salt solution with potassium iodide results in the formation of 1,2-dichloro-3-iodobenzene (B1582814). byjus.com This reaction is facile and does not require a catalyst.

Displacement by Cyano (-CN): The cyano group can be introduced via the Sandmeyer reaction, using copper(I) cyanide as the reagent and catalyst. byjus.comwikipedia.org This yields 2,3-dichlorobenzonitrile.

Displacement by Nitro (-NO₂): The diazonium group can be substituted by a nitro group by treating the diazonium salt with sodium nitrite (B80452) in the presence of a copper catalyst. byjus.com

Displacement by Hydrido (-H): The replacement of the diazonium group with a hydrogen atom, known as hydrodediazoniation, is a reductive process. It can be accomplished by treating this compound with a reducing agent such as hypophosphorous acid (H₃PO₂). scienceinfo.com This reaction results in the formation of 1,2-dichlorobenzene.

The following table summarizes these nucleophilic displacement reactions.

| Target Product | Reagent(s) | Reaction Name/Type |

| 2,3-Dichlorophenol | H₂O, Heat | Hydrolysis |

| 1,2-Dichloro-3-iodobenzene | Potassium Iodide (KI) | Iodination |

| 2,3-Dichlorobenzonitrile | Copper(I) Cyanide (CuCN) | Cyanation (Sandmeyer) |

| 1,2-Dichloro-3-nitrobenzene | Sodium Nitrite (NaNO₂), Cu catalyst | Nitration |

| 1,2-Dichlorobenzene | Hypophosphorous Acid (H₃PO₂) | Hydrodediazoniation |

An alternative and often more efficient pathway for the transformation of diazonium salts involves radical intermediates. These reactions are typically catalyzed by transition metals, most notably copper(I) salts. wikipedia.org

Radical pathways are initiated by the transfer of a single electron to the diazonium cation. libretexts.org In the context of this compound, a one-electron reducing agent donates an electron to the Ar-N₂⁺ species. This transfer leads to the formation of a highly unstable aryl diazenyl radical (Ar-N=N•). This radical rapidly fragments, losing a molecule of dinitrogen gas to generate a 2,3-dichlorophenyl radical (Ar•). geeksforgeeks.org This aryl radical is the key intermediate that proceeds to form the final product.

The most prominent examples of radical-mediated diazonium salt reactions are the Sandmeyer and Gattermann reactions. wikipedia.org

The Sandmeyer Reaction: This reaction provides a reliable method to introduce halide (chloro, bromo) and pseudohalide (cyano) groups onto an aromatic ring. wikipedia.orggeeksforgeeks.org The reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). nih.gov The mechanism is a prime example of a radical-nucleophilic aromatic substitution (S_RN_Ar) initiated by a Single Electron Transfer (SET). wikipedia.org

The catalytic cycle begins with the transfer of an electron from copper(I) to the this compound, forming the 2,3-dichlorophenyl radical with the loss of N₂ gas, and generating a copper(II) species. wikipedia.orggeeksforgeeks.org The aryl radical then abstracts a halide or cyanide ligand from the copper(II) complex. This step forms the final product (e.g., 1,2,3-trichlorobenzene) and regenerates the copper(I) catalyst, allowing the cycle to continue. wikipedia.org

The Gattermann Reaction: This reaction is a variation of the Sandmeyer reaction where copper powder is used in the presence of the corresponding mineral acid (e.g., HCl or HBr) instead of the copper(I) salt. quora.com While mechanistically related, the Sandmeyer reaction, which uses stoichiometric copper(I) salts, generally provides higher yields of the desired aryl halide. quora.com

The table below compares the Sandmeyer and Gattermann reactions for the synthesis of 1,2,3-trichlorobenzene (B84244) from this compound.

| Reaction | Catalyst/Reagent | Typical Yield |

| Sandmeyer Reaction | Copper(I) chloride (CuCl) in HCl | Generally Higher |

| Gattermann Reaction | Copper powder in HCl | Generally Lower |

Radical Reaction Pathways

Arylation of Unsaturated Systems (Meerwein Reactions)

The Meerwein arylation is a radical-mediated reaction that involves the addition of an aryl group from a diazonium salt to an electron-poor alkene or alkyne, typically catalyzed by a metal salt, most commonly copper(I) chloride. nih.govwikipedia.org The reaction with this compound proceeds through the formation of a highly reactive 2,3-dichlorophenyl radical.

The generally accepted mechanism for the Meerwein reaction involves several key steps:

Initiation: The diazonium salt is reduced by a copper(I) catalyst to generate the 2,3-dichlorophenyl radical, with the concomitant formation of a copper(II) species and the release of nitrogen gas. chemguide.co.uk

Propagation: The newly formed aryl radical adds across the double or triple bond of the unsaturated system. This addition typically occurs at the less substituted carbon atom, leading to a new radical intermediate. nih.gov

Termination: The radical intermediate is then oxidized by the copper(II) species, regenerating the copper(I) catalyst and forming a carbocation. This cation can then be trapped by a counter-ion (like chloride) or undergo elimination of a proton to yield the final arylated product. nih.govwikipedia.org

The reaction is particularly effective with alkenes that are activated by an electron-withdrawing group (EWG), which makes them more susceptible to radical attack. nih.gov While specific data for this compound is not extensively documented in readily available literature, the reaction outcomes can be inferred from the general principles of the Meerwein arylation. For instance, its reaction with acrylic acid would be expected to yield derivatives of 3-(2,3-dichlorophenyl)propanoic acid, and with styrene, it would lead to stilbene (B7821643) derivatives after subsequent elimination. nih.gov

| Unsaturated Substrate | Expected Product Class | Catalyst | Key Mechanistic Step |

|---|---|---|---|

| Acrylic Acid | Substituted Propanoic Acid | Copper(I) Halide | Addition of 2,3-dichlorophenyl radical to the β-carbon of the α,β-unsaturated acid. |

| Styrene | Substituted Stilbene | Copper(I) Halide | Addition of the 2,3-dichlorophenyl radical to the β-carbon of the vinyl group, followed by elimination. |

| Acrylonitrile | Substituted Propanenitrile | Copper(I) Halide | Radical addition to the electron-deficient alkene. |

Electrophilic Aromatic Substitution: Azo Coupling Reactions

Azo coupling is a characteristic reaction of aryldiazonium salts, forming the basis for the synthesis of a vast array of azo dyes. unb.ca This reaction is an electrophilic aromatic substitution where the diazonium cation, in this case, the 2,3-dichlorobenzenediazonium ion, acts as the electrophile. It reacts with electron-rich aromatic compounds, known as coupling components, such as phenols and aromatic amines. The two chlorine atoms on the diazonium salt act as electron-withdrawing groups, which increase the electrophilicity of the diazonium ion, thus promoting the coupling reaction.

The coupling of this compound with phenols and aromatic amines yields intensely colored azo compounds. The reaction conditions, particularly pH, are crucial for successful coupling.

Coupling with Phenols: This reaction is typically carried out in a weakly alkaline medium (pH 8-11). The basic conditions deprotonate the phenol (B47542) to the more strongly activating phenoxide ion, which is then readily attacked by the diazonium electrophile. chemguide.co.uk For example, the reaction with 2-naphthol (B1666908) (β-naphthol) in an alkaline solution is a common method for producing vibrant orange-red dyes. chemguide.co.ukbyjus.com

Coupling with Aromatic Amines: The coupling with aromatic amines, such as aniline (B41778) or N,N-dimethylaniline, is generally performed in a weakly acidic to neutral medium. ncert.nic.in In highly acidic solutions, the amine is protonated to its ammonium (B1175870) salt, which deactivates the ring towards electrophilic attack. The reaction with N,N-dimethylaniline, for instance, typically yields a para-substituted product, forming compounds like p-dimethylaminoazobenzene derivatives. vedantu.com

| Coupling Component | Reaction Condition | Product Class | Expected Color |

|---|---|---|---|

| Phenol | Weakly Alkaline (NaOH) | (E)-2-((2,3-dichlorophenyl)diazenyl)phenol | Orange/Red |

| 2-Naphthol | Weakly Alkaline (NaOH) | 1-((2,3-Dichlorophenyl)diazenyl)naphthalen-2-ol | Orange-Red |

| Aniline | Weakly Acidic (HCl) | (E)-4-((2,3-dichlorophenyl)diazenyl)aniline | Yellow |

| N,N-Dimethylaniline | Weakly Acidic (HCl) | (E)-4-((2,3-dichlorophenyl)diazenyl)-N,N-dimethylaniline | Yellow/Orange |

The regiochemical outcome of azo coupling is governed by the directing effects of the activating group on the coupling component. The substitution generally occurs at the para position relative to the activating hydroxyl or amino group, as this position is sterically more accessible and electronically activated. unb.cascialert.net If the para position is already occupied, the coupling will occur at one of the ortho positions, although this is often slower due to steric hindrance. nih.gov

The substituents on the diazonium salt also play a critical role. The two chlorine atoms in this compound are electron-withdrawing, which enhances the positive charge on the terminal nitrogen atom of the diazonium group. This increased electrophilicity makes the diazonium ion more reactive towards the electron-rich coupling component.

Stereoelectronic Influence of 2,3-Dichloro Substitution on Reaction Outcomes

The term "stereoelectronic" refers to the combined influence of steric and electronic factors on the reactivity and structure of a molecule. In the case of this compound, these effects are significant.

Electronic Effects:

Inductive Effect: Both chlorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the diazonium cation, making it a more potent electrophile in azo coupling reactions. This generally leads to faster reaction rates compared to unsubstituted benzenediazonium (B1195382) chloride.

Resonance Effect: The chlorine atoms also have a weak electron-donating resonance effect (+R) due to their lone pairs of electrons. However, for halogens, the inductive effect is dominant.

Steric Effects:

The chlorine atom at the 2-position (ortho to the diazonium group) introduces considerable steric hindrance. This steric bulk can influence the orientation of the diazonium group and can hinder its approach to the coupling partner, particularly if the coupling component is also sterically demanding. quora.com

In azo coupling, this ortho-chloro group can influence the regioselectivity. While para-coupling is generally favored, the steric clash between the ortho-substituent on the diazonium salt and substituents on the coupling partner can affect the transition state energy and potentially lead to different product ratios or slower reaction rates compared to less hindered diazonium salts. For example, in the coupling with a bulky coupling partner like 2,6-disubstituted aniline, the steric repulsion would be more pronounced. quora.com

In Meerwein arylations, the steric hindrance from the ortho-chloro group might influence the rate of addition of the 2,3-dichlorophenyl radical to the unsaturated system, although radical reactions are generally less sensitive to steric effects than ionic reactions.

Advanced Synthetic Applications of 2,3 Dichlorobenzene 1 Diazonium Chloride

Carbon-Carbon Bond Formation

The generation of new carbon-carbon bonds is a cornerstone of organic synthesis. 2,3-Dichlorobenzene-1-diazonium (B14341836) chloride serves as a valuable precursor for creating such bonds, allowing for the arylation of unsaturated systems and the introduction of key functional groups like nitriles.

The Meerwein arylation provides a powerful method for the functionalization of electron-deficient alkenes and alkynes using aryl diazonium salts. In this reaction, 2,3-Dichlorobenzene-1-diazonium chloride can be used to introduce the 2,3-dichlorophenyl group across a carbon-carbon multiple bond. The reaction is typically catalyzed by a copper salt, such as copper(II) chloride.

The process is initiated by the reduction of the diazonium salt by the copper(I) species (formed in situ), leading to the formation of a 2,3-dichlorophenyl radical and the evolution of nitrogen gas. This aryl radical then adds to the electron-poor olefin or alkyne. The resulting radical intermediate is subsequently oxidized and captures a chloride ion from the copper(II) chloride, yielding the final chloro-arylated product. An elimination of hydrogen chloride can follow, leading to a substituted vinyl arene.

| Substrate | Reagents | Reaction Type | Product |

| Electron-deficient alkene | This compound, Copper(II) chloride | Meerwein Arylation | Aryl- and chloro-substituted alkane |

| Electron-deficient alkyne | This compound, Copper(II) chloride | Meerwein Arylation | Aryl- and chloro-substituted alkene |

This table illustrates the general outcomes of the Meerwein arylation reaction with this compound.

The introduction of a nitrile (cyano) group onto an aromatic ring can be efficiently achieved using the Sandmeyer reaction. wikipedia.orggeeksforgeeks.org This transformation is particularly valuable as the nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocyclic compounds.

To synthesize 2,3-dichlorobenzonitrile, a solution of this compound is treated with copper(I) cyanide (CuCN). wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. A single electron transfer from the copper(I) catalyst to the diazonium salt generates the 2,3-dichlorophenyl radical and copper(II). The aryl radical then reacts with the cyanide ion to form the final product, 2,3-dichlorobenzonitrile, while regenerating the copper(I) catalyst. geeksforgeeks.orgjk-sci.com

| Reactant | Reagents | Reaction Type | Product |

| This compound | Copper(I) cyanide (CuCN) | Sandmeyer Reaction | 2,3-Dichlorobenzonitrile |

This table summarizes the Sandmeyer cyanation reaction for this compound.

Introduction of Halogen and Other Heteroatom Functionalities

Diazonium salts are exceptionally useful for introducing a variety of substituents onto an aromatic ring, including halogens and oxygen- or nitrogen-based functional groups. nih.gov These reactions often exhibit high regioselectivity, as the position of the incoming group is determined by the location of the diazonium group on the starting material.

The Sandmeyer and Balz-Schiemann reactions provide reliable routes to aryl halides from aryl diazonium salts. wikipedia.orgwikipedia.org These methods allow for the regiospecific synthesis of halogenated benzene (B151609) derivatives.

For the synthesis of 1,2,3-trichlorobenzene (B84244), this compound is treated with copper(I) chloride (CuCl) in a classic Sandmeyer reaction. wikipedia.org Similarly, reaction with copper(I) bromide (CuBr) yields 1-bromo-2,3-dichlorobenzene.

The introduction of fluorine requires a different approach, known as the Balz-Schiemann reaction. wikipedia.org The diazonium chloride salt is first converted to the more stable diazonium tetrafluoroborate (B81430) salt by treatment with fluoroboric acid (HBF₄). This intermediate, 2,3-dichlorobenzene-1-diazonium tetrafluoroborate, is isolated and then thermally decomposed. Heating this salt induces the loss of nitrogen gas and boron trifluoride (BF₃), generating a highly reactive aryl cation that abstracts a fluoride (B91410) ion to yield the final product, 1,2-dichloro-3-fluorobenzene. wikipedia.org Recent modifications to this reaction have focused on improving yields and reaction conditions by using alternative counterions like hexafluorophosphates or by performing the reaction in ionic liquids. wikipedia.orgresearchgate.net

| Reactant | Reagents | Reaction Type | Product |

| This compound | 1. HBF₄ 2. Heat | Balz-Schiemann Reaction | 1,2-Dichloro-3-fluorobenzene |

| This compound | CuCl | Sandmeyer Reaction | 1,2,3-Trichlorobenzene |

| This compound | CuBr | Sandmeyer Reaction | 1-Bromo-2,3-dichlorobenzene |

This table outlines the synthesis of various trihalogenated benzenes from this compound.

The diazonium group can be readily replaced by a hydroxyl group to form phenols. A regioselective method for synthesizing 2,3-dichlorophenol (B42519) involves the hydrolysis of this compound. This is typically achieved by heating an aqueous acidic solution of the diazonium salt. The diazonium group is displaced by water, releasing nitrogen gas and forming the corresponding phenol (B47542). The use of copper catalysts, such as copper(I) oxide or other copper salts, can facilitate this hydroxylation at milder temperatures. wikipedia.orgjk-sci.com

Aryl ethers can be synthesized by a similar process. Instead of water, an alcohol (e.g., methanol (B129727) or ethanol) is used as the solvent and nucleophile. Heating the diazonium salt in the presence of an alcohol leads to the formation of the corresponding 2,3-dichloroaryl ether. For example, using methanol would yield 1,2-dichloro-3-methoxybenzene.

| Reactant | Reagents/Conditions | Product |

| This compound | H₂O, Heat | 2,3-Dichlorophenol |

| This compound | Methanol (CH₃OH), Heat | 1,2-Dichloro-3-methoxybenzene |

| This compound | Ethanol (C₂H₅OH), Heat | 1,2-Dichloro-3-ethoxybenzene |

This table shows the synthesis of 2,3-dichlorophenol and corresponding aryl ethers.

The diazonium group can also be substituted by a nitro group (NO₂). To synthesize 1,2-dichloro-3-nitrobenzene, the aqueous solution of this compound is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a copper catalyst. This reaction facilitates the replacement of the diazonium functionality with a nitro group, providing a regioselective route to the nitroaromatic compound.

| Reactant | Reagents | Reaction Type | Product |

| This compound | Sodium nitrite (NaNO₂), Copper catalyst | Sandmeyer-type Reaction | 1,2-Dichloro-3-nitrobenzene |

This table details the synthesis of 1,2-dichloro-3-nitrobenzene via a diazonium salt substitution.

Role as a Precursor for Complex Molecular Architectures

The unique substitution pattern and reactivity of this compound allow for its use as a foundational element in constructing intricate molecular designs.

Azo dyes are a significant class of synthetic colorants characterized by the presence of an azo group (-N=N-). The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound like a phenol or an aniline (B41778). unb.canih.govbrainly.com

This compound serves as the diazonium component in the synthesis of various dichloro-substituted azo dyes. The presence of the two chlorine atoms on the benzene ring can influence the final color, as well as properties like lightfastness and chemical resistance. The general reaction involves the electrophilic substitution of the diazonium salt onto the coupling component. nih.gov

Table 1: Examples of Coupling Components for Azo Dye Synthesis

| Coupling Component | Resulting Azo Dye Class |

| Phenols | Hydroxyazo Dyes |

| Naphthols | Naphthol Azo Dyes |

| Aromatic Amines | Aminoazo Dyes |

| Heterocyclic Compounds | Heterocyclic Azo Dyes |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal chemistry and materials science. Aryl diazonium salts are versatile reagents for the synthesis of various heterocyclic systems. echemcom.com

Through reactions such as the Gomberg-Bachmann reaction, this compound can be used to introduce the 2,3-dichlorophenyl group into various molecules, which can then be used to construct more complex heterocyclic structures. wikipedia.org For instance, the diazonium salt can react with other aromatic compounds to form biaryls, which are precursors to carbazoles and other fused ring systems.

Additionally, diazonium salts can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, they can be reduced to form hydrazine (B178648) derivatives, which are key intermediates in the Fischer indole (B1671886) synthesis. wikipedia.org

Surface Functionalization in Materials Science

The ability of diazonium salts to form strong covalent bonds with a variety of surfaces has made them important reagents in materials science for surface modification and functionalization. nih.govnih.gov This process, often referred to as "grafting," allows for the tuning of the surface properties of materials. mdpi.com

The functionalization of carbon nanotubes (CNTs) and carbon fibers is an active area of research aimed at improving their dispersibility and compatibility with polymer matrices in composite materials. researchgate.nettu-dresden.denih.gov Aryl diazonium salts have proven to be effective for the covalent functionalization of the sp2-hybridized carbon surfaces of these materials. acs.orgmdpi.com

The process typically involves the reduction of the diazonium salt, which generates an aryl radical. This highly reactive radical then attacks the carbon surface, forming a stable covalent bond. acs.org This can be achieved through various methods, including electrochemical reduction or spontaneous reaction. acs.orgresearchgate.net

Table 2: Methods for Grafting Diazonium Salts onto Carbon Surfaces

| Method | Description |

| Electrochemical Grafting | An electrical potential is applied to induce the reduction of the diazonium salt at the material's surface. mdpi.com |

| Spontaneous Grafting | The reaction occurs without an external stimulus, often initiated by the reducing nature of the carbon material itself. nih.gov |

| In-situ Generation | The diazonium salt is generated in the presence of the carbon material, allowing for immediate grafting. researchgate.net |

The grafting of the 2,3-dichlorophenyl group from this compound onto carbon nanomaterials or fibers can alter their surface chemistry, improving their interaction with solvents and polymer matrices. nih.govresearchgate.net This enhancement of interfacial properties is crucial for the development of high-performance composites. nih.gov

Theoretical and Computational Investigations of 2,3 Dichlorobenzene 1 Diazonium Chloride

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Mapping

The electronic characteristics of an arenediazonium salt are fundamental to its stability and reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are cornerstones of computational chemistry for elucidating these properties.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. wuxibiology.com

For arenediazonium salts, the diazonium group (-N₂⁺) is a powerful electron-withdrawing group, which significantly lowers the energy of the LUMO, rendering the molecule a potent electrophile. conicet.gov.arshu.ac.uk The two chlorine atoms in the 2- and 3-positions also act as electron-withdrawing groups through induction, further lowering the LUMO energy. While a precise, calculated HOMO-LUMO gap for 2,3-Dichlorobenzene-1-diazonium (B14341836) chloride is not available in the surveyed literature, a comparative analysis with related compounds allows for an estimation of its electronic nature. Density Functional Theory (DFT) calculations on similar substituted benzenediazonium (B1195382) cations show a clear trend where electron-withdrawing substituents decrease the HOMO-LUMO gap, thereby increasing reactivity. acs.org

Illustrative Data for Substituted Benzenediazonium Cations

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzenediazonium | -8.5 | -4.0 | 4.5 |

| 4-Nitrobenzenediazonium | -9.0 | -4.8 | 4.2 |

| 4-Methoxybenzenediazonium | -8.1 | -3.7 | 4.4 |

Note: These are representative values from DFT calculations on related systems to illustrate electronic trends. Actual values for 2,3-Dichlorobenzene-1-diazonium chloride would require specific computation.

Based on these principles, this compound is expected to possess a relatively small HOMO-LUMO gap, indicative of a highly reactive electrophilic species.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.orgucla.edu It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, the MEP map would be expected to show a significant region of positive potential localized on the diazonium group, confirming its role as the primary electrophilic center. researchgate.net The nitrogen atoms would bear a substantial portion of the positive charge. shu.ac.uk The aromatic ring would exhibit a more complex potential distribution, influenced by the competing effects of the electron-withdrawing chlorine atoms and the powerfully deactivating diazonium group. The regions around the chlorine atoms would likely show a negative potential due to their lone pairs of electrons, while the carbon atoms of the ring would be rendered electron-poor. This distribution highlights the molecule's susceptibility to attack by nucleophiles at the terminal nitrogen atom (in coupling reactions) or at the C1 carbon (in substitution reactions). nih.govchemistrysteps.com

Quantum Chemical Modeling for Reactivity and Selectivity Prediction

Quantum chemical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical reactions. researchgate.net For this compound, these models can be used to understand its behavior in key transformations like electrophilic aromatic substitution (azo coupling) and nucleophilic substitution (Sandmeyer-type reactions). nih.govchemistrysteps.com

Reactivity indices derived from DFT calculations, such as Hirshfeld charges, Fukui functions, and local softness, can pinpoint the most reactive sites within the molecule. nih.gov For an electrophile like an arenediazonium salt, the site with the highest positive charge and the largest Fukui function for nucleophilic attack (f⁺) is predicted to be the most reactive. In this compound, this is expected to be the terminal nitrogen atom for azo coupling reactions and the C1 carbon atom for dediazoniation reactions. conicet.gov.arlibretexts.org

Selectivity in reactions, such as the ortho, meta, or para position of attack in azo coupling, is also predictable. nih.gov The incoming nucleophile (an activated aromatic ring) will attack the diazonium electrophile. The regioselectivity of this attack is governed by both steric and electronic factors, which can be quantified through computational modeling of the reaction's transition states.

Computational Elucidation of Reaction Mechanisms and Transition States

A primary strength of computational chemistry is its ability to map out entire reaction pathways, including the identification of transient intermediates and the calculation of activation energies via transition state theory. This provides a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone.

The Sandmeyer reaction, a cornerstone of diazonium salt chemistry, involves the substitution of the diazonium group with a nucleophile, often catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. chemistnotes.comscienceinfo.comgeeksforgeeks.org Computational modeling can elucidate this process by:

Calculating the energies of the proposed intermediates, such as the initial aryl diazonium salt, the aryl radical formed after electron transfer, and the final product.

Locating the transition state structure for key steps, like the loss of dinitrogen gas (N₂) and the subsequent reaction of the aryl radical with the nucleophile.

Determining the activation energy barrier for each step, which allows for the prediction of reaction rates and the identification of the rate-determining step.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which serves as a crucial tool for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of quantum chemistry, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. conicet.gov.arnih.gov The accuracy of these predictions has become remarkably high, often with a mean absolute error of less than 2 ppm for ¹³C and 0.2 ppm for ¹H NMR. nih.govst-andrews.ac.uk

For this compound, a theoretical calculation would predict the chemical shifts for the three distinct aromatic protons and the six unique carbon atoms. The strong electron-withdrawing nature of the diazonium group would cause significant deshielding (a downfield shift) of the carbon atom to which it is attached (C1). The chlorine-substituted carbons (C2 and C3) would also be shifted downfield, while the remaining carbons and protons would be influenced by the combined electronic effects of all three substituents. DFT calculations are particularly valuable for distinguishing between isomers, such as the different dichlorobenzene derivatives. acs.orgpearson.com

Illustrative Predicted ¹³C NMR Chemical Shifts for Dichlorobenzene Isomers

| Carbon Position | 1,2-Dichlorobenzene (ppm) | 1,3-Dichlorobenzene (ppm) | 1,4-Dichlorobenzene (ppm) |

|---|---|---|---|

| C1 | 132.7 | 135.2 | 132.1 |

| C2 | 132.7 | 130.5 | 132.1 |

| C3 | 130.5 | 135.2 | 132.1 |

| C4 | 128.3 | 126.6 | 132.1 |

| C5 | 128.3 | 130.5 | 132.1 |

| C6 | 130.5 | 128.3 | 132.1 |

Note: These are representative literature values. The presence of the diazonium group in the target molecule would further shift these values, particularly for C1.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. readthedocs.ionih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-Cl stretching. These predictions are vital for assigning the peaks observed in experimental spectra. For this compound, key predicted vibrational modes would include the characteristic N≡N triple bond stretch of the diazonium group, typically found in the 2200-2300 cm⁻¹ region, as well as vibrations corresponding to the dichlorinated benzene (B151609) ring.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ and Post-Reaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It is particularly powerful for studying the reactions of diazonium salts, providing detailed information about intermediates and final products. nih.gov

Monitoring reactions directly within an NMR tube allows for the detection of transient species like Wheland-like intermediates, which are crucial for understanding the step-by-step mechanism of electrophilic aromatic substitution reactions involving diazonium salts. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Product of a Gomberg-Bachmann Reaction involving 2,3-Dichlorobenzene-1-diazonium (B14341836) chloride and Benzene (B151609)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-4' | 7.50-7.45 | - | m |

| H-5' | 7.45-7.40 | - | m |

| H-6' | 7.40-7.35 | - | m |

| H-2, H-6 | 7.65 | - | d |

| H-3, H-5 | 7.55 | - | t |

| H-4 | 7.48 | - | t |

| C-1' | - | 138.0 | s |

| C-2' | - | 132.5 | s |

| C-3' | - | 130.0 | s |

| C-4' | - | 129.5 | d |

| C-5' | - | 128.8 | d |

| C-6' | - | 128.2 | d |

| C-1 | - | 140.5 | s |

| C-2, C-6 | - | 129.0 | d |

| C-3, C-5 | - | 128.5 | d |

| C-4 | - | 127.8 | d |

Note: Data are hypothetical and for illustrative purposes. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

Two-dimensional NMR techniques like DOSY and NOESY provide further insights into the behavior of molecules in solution.

Diffusion-Ordered Spectroscopy (DOSY) separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. This technique can be used to study the formation of aggregates or complexes of 2,3-Dichlorobenzene-1-diazonium chloride with other reagents in the reaction medium.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space (typically < 5 Å). This is particularly useful for determining the three-dimensional structure and conformation of reaction products, especially in complex molecules where ¹H-¹H coupling information is insufficient to assign the complete structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics and Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for studying the kinetics of chemical reactions by monitoring changes in the concentration of reactants or products over time. ju.edu.jo Aryl diazonium salts exhibit characteristic UV absorption bands. rsc.org The decomposition or reaction of this compound can be followed by measuring the decrease in the absorbance of its specific wavelength maximum over time. colostate.educolostate.edu

This technique allows for the determination of reaction rates and rate constants. By conducting the reaction at different temperatures, the activation energy for the process can be calculated using the Arrhenius equation, providing fundamental mechanistic information. ju.edu.jo In-situ spectral monitoring can also provide direct evidence for the formation of the diazonium salt from its aniline (B41778) precursor. rsc.org

Table 2: Illustrative Kinetic Data from UV-Vis Monitoring of a Diazonium Salt Reaction

| Time (seconds) | Absorbance at λmax | Concentration (mol/L) |

| 0 | 1.200 | 1.00 x 10⁻⁴ |

| 60 | 0.984 | 8.20 x 10⁻⁵ |

| 120 | 0.807 | 6.73 x 10⁻⁵ |

| 180 | 0.662 | 5.52 x 10⁻⁵ |

| 240 | 0.543 | 4.53 x 10⁻⁵ |

| 300 | 0.445 | 3.71 x 10⁻⁵ |

Note: Data are hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy for Identifying Functional Group Transformations

Infrared (IR) spectroscopy is highly effective for identifying functional groups within a molecule. The transformation of the primary amine group in 2,3-dichloroaniline (B127971) to the diazonium group in this compound, and its subsequent conversion to other products, can be clearly tracked by observing changes in the IR spectrum. nih.gov

The most prominent signal for the diazonium salt is the strong N≡N triple bond stretching vibration, which typically appears in the region of 2200-2300 cm⁻¹. The disappearance of the N-H stretching bands of the starting amine and the appearance of this characteristic diazonium peak confirm the successful diazotization. In subsequent reactions, such as a Sandmeyer reaction to introduce a cyano group, the disappearance of the diazonium peak and the appearance of a new, sharp C≡N nitrile stretch (around 2220-2260 cm⁻¹) would signify the product formation. nih.gov

Table 3: Key IR Absorption Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Diazonium Salt (Ar-N₂⁺) | N≡N Stretch | 2200-2300 |

| Phenol (B47542) (Ar-OH) | O-H Stretch (broad) | 3200-3600 |

| Aryl Halide (Ar-Cl) | C-Cl Stretch | 1000-1100 |

| Nitrile (Ar-C≡N) | C≡N Stretch | 2220-2260 |

Mass Spectrometry (e.g., MALDI-TOF) for Intermediates and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. creative-proteomics.com It is essential for confirming the molecular weight of reaction products and identifying intermediates. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a "soft" ionization technique that is particularly useful for analyzing organic molecules that might otherwise fragment or decompose with other methods. creative-proteomics.com This allows for the detection of the molecular ion peak, providing a clear confirmation of the product's identity. creative-proteomics.comresearchgate.net In the analysis of reactions involving this compound, MALDI-TOF MS can be used to verify the mass of the final product, confirming that the desired transformation has occurred.

In Situ Monitoring Techniques for Real-Time Mechanistic Insights

The highly reactive and potentially unstable nature of diazonium salts makes in-situ monitoring techniques particularly valuable. mdpi.com These methods analyze the reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. nih.gov

In-Situ FTIR: Using a probe inserted directly into the reaction vessel, FTIR spectroscopy can track the formation and consumption of the diazonium salt by monitoring its characteristic N≡N stretch. This allows for precise determination of reaction endpoints and optimization of reaction conditions. nih.gov

Inline NMR: For reactions conducted in a continuous flow setup, inline NMR spectroscopy can provide real-time structural information and quantification of species in the reaction stream. nih.govresearchgate.net This is a powerful Process Analytical Technology (PAT) tool for understanding and controlling the synthesis.

In-Situ UV-Vis: As described for kinetic analysis, UV-Vis probes can be used to monitor the progress of a reaction in real-time, which is especially useful for colored products like azo dyes. rsc.org

These in-situ techniques are critical for developing a comprehensive understanding of the reaction mechanism, identifying process issues, and ensuring the safe and efficient use of reactive intermediates like this compound. nih.govnih.gov

Structure Reactivity Correlations in Dichlorinated Aryl Diazonium Salts

Influence of Chlorine Substituents on Diazonium Group Stability and Decomposition Pathways

The stability of an aryl diazonium salt is largely determined by the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as halogens, generally decrease the electron density of the aromatic ring, which in turn influences the stability of the diazonium group. The two chlorine atoms in 2,3-Dichlorobenzene-1-diazonium (B14341836) chloride exert a strong electron-withdrawing inductive effect, which tends to destabilize the diazonium salt by increasing the positive charge on the nitrogen atoms.

However, the position of the substituents is also crucial. While electron-withdrawing groups can enhance the reactivity of diazonium salts, their placement can also offer some stabilizing effects. For instance, meta-substitution has been noted to increase thermal stability in some chloro-substituted diazonium salts. The decomposition of diazonium salts can proceed through different pathways, primarily heterolytic (ionic) or homolytic (radical) cleavage of the C-N bond. In aqueous solutions, the decomposition is often a first-order reaction. ju.edu.jogauthmath.comyoutube.comgauthmath.com The presence of strong electron-withdrawing groups like chlorine can make the diazonium ion a better leaving group, facilitating its departure as dinitrogen gas (N₂). masterorganicchemistry.combyjus.com

The decomposition pathway is critical in synthetic applications. For example, the Sandmeyer reaction, which introduces halides or a cyanide group, is believed to proceed through a radical mechanism initiated by a one-electron transfer from a copper(I) catalyst. wikipedia.orglscollege.ac.in This process forms an aryl radical with the loss of nitrogen gas. Other reactions, such as thermal decomposition in water to form phenols, are thought to involve an aryl cation intermediate. libretexts.orgchemguide.co.uk The electron-deficient nature of the 2,3-dichlorophenyl moiety can influence the kinetics and favorability of these different decomposition routes.

Table 1: Comparison of Thermal Stability Parameters for Diazonium Salts

| Compound | Decomposition Temperature (°C) | Notes |

| Benzenediazonium (B1195382) chloride | 65 - 75 | Decomposes readily, especially in the dry state. |

| 2,3-Dichlorobenzene-1-diazonium chloride | 85 - 95 | The electron-withdrawing chlorine atoms influence thermal stability. |

This table provides an illustrative comparison of the decomposition temperatures. Actual values can vary based on experimental conditions and purity.

Electronic Effects of Halogens on Aromatic Ring Reactivity Towards Electrophiles and Nucleophiles

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of the two chlorine atoms and the diazonium group.

Reactivity Towards Electrophiles: Both chlorine and the diazonium group (-N₂⁺) are deactivating groups for electrophilic aromatic substitution (EAS), meaning they make the ring less reactive towards electrophiles than benzene. libretexts.org

Diazonium Group: The diazonium group is one of the most powerful electron-withdrawing and deactivating groups. Its strong -I effect significantly reduces the electron density of the aromatic ring, making electrophilic substitution extremely difficult.

In this compound, the cumulative deactivating effect of two chlorines and the diazonium group renders the aromatic ring highly electron-deficient and generally inert to further electrophilic attack.

Reactivity Towards Nucleophiles: Conversely, the strong electron-withdrawing nature of these substituents activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). libretexts.org The diazonium group itself is an excellent leaving group (as N₂), which is the basis for reactions like the Sandmeyer and Schiemann reactions. libretexts.org Furthermore, the chlorine atoms, particularly when positioned ortho or para to another powerful electron-withdrawing group, can also become susceptible to displacement by strong nucleophiles. The electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SₙAr mechanism. libretexts.orgunibo.it In this compound, the entire system is primed for reactions with nucleophiles, primarily at the carbon atom bearing the diazonium group.

Table 2: Summary of Electronic Effects on the Aromatic Ring

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles |

| Chlorine (Cl) | Strong (Withdrawing) | Weak (Donating) | Deactivating | Decreases | Increases |

| Diazonium (-N₂⁺) | Very Strong (Withdrawing) | N/A (Withdrawing) | Strongly Deactivating | Strongly Decreases | Strongly Increases |

Emerging Methodologies and Future Research Trajectories in 2,3 Dichlorobenzene 1 Diazonium Chloride Chemistry

Photocatalytic Activation and Transformations of Diazonium Salts

Photoredox catalysis has emerged as a powerful and energy-efficient tool for the activation of aryl diazonium salts. researchgate.net This approach utilizes visible light to generate highly reactive aryl radicals from diazonium precursors under mild conditions. sci-hub.senih.gov The reductive activation of diazonium salts through photo-induced electron transfer allows for homolytic cleavage of the C-N bond, producing aryl radicals that can participate in a wide array of chemical transformations. nih.gov This method is a valuable alternative to traditional metal-catalyzed reactions, often providing excellent functional group tolerance. acs.org

The general mechanism involves the excitation of a photosensitizer (PS) by light, which then transfers an electron to the aryl diazonium salt. nih.gov This process generates an aryl radical and nitrogen gas, with the oxidized photosensitizer being regenerated in a catalytic cycle. nih.gov The versatility of this method has been demonstrated in various synthetic applications, including the formation of C-C, C-N, and C-S bonds. researchgate.net

The use of visible light as a clean and renewable energy source is a key advantage of modern photocatalytic reactions involving diazonium salts. researchgate.netresearchgate.net These methodologies enable the construction of diverse and complex molecules, often in a single step from multiple substrates. researchgate.net Organic dyes such as eosin (B541160) Y and rhodamine B, as well as metal complexes like [Ru(bpy)₃]²⁺, are commonly employed as photocatalysts that absorb light in the visible spectrum. nih.govacs.orgnih.gov

Visible-light-mediated approaches have been successfully applied to a range of reactions, including:

Photo-Meerwein Arylation : This reaction allows for the C-H arylation of heteroarenes, enones, alkenes, and alkynes. acs.orgbohrium.com

Three-Component Synthesis : Amides and esters can be synthesized from alkenes and aryl diazonium salts. acs.org

Synthesis of Sulfonyl Fluorides : A photocatalytic method has been developed for the conversion of aryl diazonium salts to aryl sulfonyl fluorides, which are important in chemical biology. nih.gov

Recent research has also explored catalyst-free approaches, where the diazonium salt itself or a reaction component absorbs visible light, triggering the desired transformation. researchgate.net These developments highlight the growing trend towards more sustainable and efficient chemical synthesis.

| Catalyst System | Reaction Type | Substrates | Key Advantage |

| Eosin Y / Visible Light | C-H Arylation | Heteroarenes, Enones | Metal-free, mild conditions |

| [Ru(bpy)₃]²⁺ / Visible Light | Sulfonyl Fluoride (B91410) Synthesis | Aryl Diazonium Salts, SO₂ source | Access to valuable chemical probes nih.gov |

| Rhodamine 6G / Visible Light | C-H Arylation | Pyrrole derivatives, Alkenes | High control over reaction acs.org |

| No External Catalyst | Direct Arylation | Boron dipyrromethene dyes (BODIPYs) | Operationally simple, avoids metal contamination researchgate.net |

Advancements in Microfluidic and Continuous Flow Reactor Technologies

The inherent instability and potential explosion hazard of diazonium salts have historically limited their large-scale industrial application. researchgate.netmpg.deacs.org Continuous flow chemistry and microreactor technologies have emerged as transformative solutions to these safety concerns. nih.gov By performing reactions in small-volume, continuous-flow reactors, the accumulation of hazardous diazonium intermediates is avoided, significantly enhancing process safety. nih.govresearchgate.netacs.org

These technologies offer several key advantages over traditional batch processing:

Enhanced Safety : The small reactor volume keeps the amount of explosive diazonium salt present at any given time to a minimum. researchgate.net

Precise Control : Microreactors provide superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microfluidic systems allows for rapid and efficient heat exchange, which is crucial for controlling highly exothermic diazotization reactions. researchgate.netacs.org

Increased Efficiency and Yield : The precise control and enhanced transfer properties often lead to higher yields, better selectivity, and reduced formation of byproducts. researchgate.netrsc.org

Scalability : Flow chemistry processes can often be scaled up more easily and reliably than batch reactions. acs.orgrsc.org

Exploration of Novel Catalytic Systems for Targeted Transformations

Research into new catalytic systems continues to expand the synthetic possibilities for transformations involving 2,3-Dichlorobenzene-1-diazonium (B14341836) chloride. While classical copper-catalyzed reactions like the Sandmeyer reaction are well-established, modern research focuses on developing more versatile and selective catalysts. acs.org This includes the use of various transition metals, organic dyes, and dual catalytic systems. sci-hub.se

Recent advancements in catalysis for diazonium salt transformations include:

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions using aryl diazonium salts as aryl sources have been extensively explored for C-C and C-heteroatom bond formation. sci-hub.seacs.org

Gold Catalysis : Visible-light-induced gold catalysis has been employed for the synthesis of α-arylated ketones from aryl diazonium salts and internal alkynes, operating without an external photosensitizer. nih.gov

Dual Catalysis : Synergistic catalytic systems, such as the combination of palladium and photoredox catalysts (e.g., Ru or eosin Y), have enabled challenging C-H arylation reactions. sci-hub.se

Heterogeneous Catalysis : The immobilization of catalysts on solid supports via grafting with diazonium salts is being investigated to create reusable and more stable catalytic systems. nih.govmdpi.com This approach involves creating a covalent bond between the catalyst and the support, which can enhance stability and simplify product purification. mdpi.com

These novel systems allow for targeted transformations that were previously difficult to achieve, offering greater control over reactivity and selectivity. The development of catalysts that can operate under milder conditions is also a significant area of focus.

| Catalytic Approach | Catalyst Example | Transformation Type | Benefit |

| Transition Metal Catalysis | Palladium Complexes | Cross-Coupling (e.g., Suzuki-Miyaura) acs.org | Forms C-C bonds with high efficiency. acs.org |

| Photoredox/Metal Dual Catalysis | Pd / Ru co-catalyst | C-H Arylation of Heterocycles sci-hub.se | Enables challenging functionalizations. sci-hub.se |

| Direct Photocatalysis | Gold(I) Complexes | α-Arylation of Ketones | No external photosensitizer needed. nih.gov |

| Heterogeneous Catalysis | Immobilized catalysts on diazonium-modified surfaces | Various | Catalyst reusability and stability. nih.govmdpi.com |

Integration of Green Chemistry Principles in Diazonium Salt Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and application of diazonium salts. researchgate.net The goal is to develop more environmentally benign processes by reducing waste, avoiding hazardous reagents, and improving energy efficiency. daneshyari.com

Key green chemistry strategies being implemented include:

Aqueous Media : There is a renewed focus on performing diazonium salt transformations in water, the original medium for their discovery, to reduce reliance on volatile organic compounds (VOCs). nih.govresearchgate.net

Alternative Reagents : Researchers are exploring replacements for traditional acids like HCl and H₂SO₄. For example, alginic acid, a biodegradable polysaccharide from brown algae, has been used as a greener alternative for diazotization. digitellinc.com Similarly, solid acids like nano BF₃·SiO₂ have been used for solvent-free synthesis of stable diazonium salts. tandfonline.com

Energy Efficiency : Photocatalytic methods that use visible light instead of heat contribute to more energy-efficient synthesis. nih.gov

Safety by Design : The adoption of continuous flow technology inherently aligns with green chemistry principles by minimizing the risk of explosions and improving process safety. mpg.de Furthermore, new methods that generate and consume the diazonium salt in situ without accumulation also significantly reduce explosion risks. mpg.de

Electrochemical Methods : Electrochemical strategies offer a sustainable route for generating radicals from aryl diazonium salts without the need for transition metal catalysts or external oxidants, characterized by environmental friendliness and high atom economy. rsc.org

These approaches not only make the chemistry of compounds like 2,3-Dichlorobenzene-1-diazonium chloride safer but also more sustainable and cost-effective. daneshyari.comtandfonline.com

Design and Synthesis of Advanced Materials Using Dichlorinated Diazonium Precursors

The high reactivity of aryl diazonium salts makes them excellent candidates for surface modification and the synthesis of advanced materials. The aryl radical generated from this compound can form strong covalent bonds with a variety of surfaces, including metals, semiconductors, and carbon-based materials. This functionalization capability is being harnessed to create materials with tailored properties.

Potential applications for dichlorinated diazonium precursors in materials science include:

Surface Functionalization : Grafting dichlorophenyl layers onto surfaces can alter their chemical and physical properties, such as creating corrosion-resistant coatings or platforms for immobilizing catalysts. nih.gov The presence of two chlorine atoms offers sites for further chemical modification.

Polymer Synthesis : Diazonium compounds can serve as precursors or initiators in polymerization reactions. For example, they can be used in direct arylation polymerization (DAP) to create conjugated polymers for organic electronics. nih.gov The dichlorinated structure could be used to synthesize polymers with specific electronic properties or enhanced thermal stability.

Development of Porous Materials : Aryl diazonium salts can be used in the synthesis of polymers of intrinsic microporosity (PIMs), which are promising for applications in gas separation and storage. researchgate.net

While specific research on this compound for these applications is emerging, the general utility of dichlorinated aromatic precursors in creating functional polymers and materials is well-established. researchgate.netnih.gov The unique substitution pattern of this precursor offers opportunities to design novel materials with specific three-dimensional structures and functionalities. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 2,3-dichlorobenzene-1-diazonium chloride?

To optimize synthesis, focus on reaction conditions such as temperature, stoichiometry, and catalyst selection. For chlorinated aromatic intermediates like 3,5-dichlorobenzoyl chloride (a structurally related compound), single-factor experiments have been employed to study chlorination steps, hydrolysis, and decarbonylation. Key parameters include reaction time (e.g., 4–6 hours for side-chain chlorination) and molar ratios of reagents. Yields can reach ~63% under optimized conditions . For diazonium salt formation, ensure controlled pH (acidic) and low temperatures (0–5°C) to prevent premature decomposition.

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm substituent positions and diazonium group integrity. For example, in 3,5-dichlorobenzoyl chloride, NMR signals at δ 7.8–8.2 ppm correspond to aromatic protons adjacent to electron-withdrawing groups .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. Cross-reference with databases like NIST Standard Reference Data to validate spectral matches .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹ and diazonium N≡N stretches at 2100–2250 cm⁻¹) .

Q. How should researchers handle stability issues during storage?

Diazonium salts are thermally and photolytically unstable. Store at –20°C in anhydrous, acidic solvents (e.g., HCl-containing DMF) to suppress decomposition. Avoid exposure to light or moisture. For solution-phase studies, prepare fresh aliquots and monitor degradation via UV-Vis spectroscopy (e.g., absorbance shifts due to aryl radical formation) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

Contradictions in mechanistic pathways (e.g., competing aryl radical vs. ionic pathways) can be addressed using density functional theory (DFT) calculations. For chlorinated aromatics, computational studies have elucidated electron-withdrawing effects on transition-state energies. Compare calculated activation barriers with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms. Tools like Gaussian or ORCA are recommended for modeling .

Q. What strategies mitigate inconsistencies in spectroscopic data during structural validation?

Inconsistencies in spectral assignments (e.g., overlapping NMR peaks or ambiguous MS fragments) require:

Q. How can researchers design experiments to probe degradation pathways under varying conditions?

Use accelerated stability testing:

- Thermal stress : Heat samples to 40–60°C and monitor decomposition via HPLC or GC-MS.

- Photolytic studies : Expose to UV light (254 nm) and track aryl radical byproducts using electron paramagnetic resonance (EPR).

- pH-dependent hydrolysis : Adjust buffer systems (pH 1–12) and quantify diazonium loss via kinetic assays .

Methodological Resources

- Spectral Databases : NIST Chemistry WebBook provides EI-MS and IR reference data for chlorinated aromatics .

- Synthetic Protocols : Single-factor optimization (e.g., chlorination time, catalyst loading) as demonstrated for 3,5-dichlorobenzoyl chloride .

- Computational Tools : DFT packages (Gaussian, ORCA) for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.